Einecs 300-799-9

Description

Classification and Structural Context within Organic Chemistry

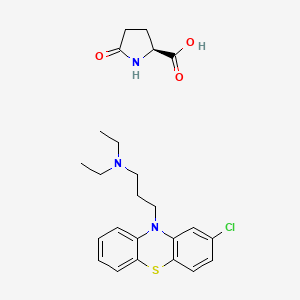

From a chemical classification standpoint, EINECS 300-799-9 is an organic salt. It is formed through an acid-base interaction between the carboxylic acid group of 5-Oxo-L-proline (pyroglutamic acid) and the tertiary amine of the 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine side chain.

The phenothiazine (B1677639) component is a tricyclic aromatic system containing a central thiazine (B8601807) ring, which is a six-membered ring with a sulfur and a nitrogen atom. wikipedia.org The "2-chloro" designation indicates a chlorine atom substituted on one of the benzene (B151609) rings, and the "10-propylamine" refers to the propylamino side chain attached to the nitrogen atom of the central ring. nih.gov

Pyroglutamic acid, also known as 5-oxoproline, is a cyclic lactam derived from glutamic acid. researchgate.netwikipedia.org It features a five-membered ring containing a ketone group and a carboxylic acid group. researchgate.net The "L" designation refers to the stereochemistry of the chiral center.

The combination of these two molecules into a single compound suggests the potential for unique physicochemical properties that may influence its biological interactions. ontosight.ai

Interactive Data Table: Chemical Identification of this compound

| Identifier | Value |

| EINECS Number | 300-799-9 |

| CAS Number | 93963-56-5 |

| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

| Molecular Formula | C24H30ClN3O3S |

| Molecular Weight | 476.0 g/mol |

Data sourced from PubChem. nih.gov

Historical Context of Phenothiazine and Pyroglutamic Acid Research

The two components of this compound have rich and independent histories in scientific research.

Phenothiazine: The parent compound, phenothiazine, was first synthesized in 1883 by Bernthsen. wikipedia.orgresearchgate.net Its derivatives became a cornerstone of medicinal chemistry. wikipedia.org Methylene blue, a phenothiazine derivative synthesized in 1876, was pivotal in Paul Ehrlich's cell staining experiments. wikipedia.org In the 1940s, research at the Rhône-Poulenc laboratory led to the discovery of promethazine, a phenothiazine derivative with potent antihistamine and sedative effects. wikipedia.orgiiarjournals.org This was followed by the synthesis of chlorpromazine (B137089) in the early 1950s, a discovery that revolutionized the treatment of psychiatric disorders and marked the beginning of modern psychopharmacology. wikipedia.orgiiarjournals.org Phenothiazines have since been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. iiarjournals.orgresearchgate.net

Pyroglutamic Acid: Pyroglutamic acid was first identified in 1882 by Haitinger, who observed its formation from the heating of glutamic acid. researchgate.netwikipedia.org For a long time, its presence in biological tissues was thought to be a non-enzymatic artifact. researchgate.net It wasn't until several decades later that its enzymatic formation was demonstrated. researchgate.net In the 1970s, Alton Meister integrated the synthesis and degradation of pyroglutamic acid into the γ-glutamyl cycle, a key pathway for glutathione (B108866) metabolism. researchgate.net Research has shown that N-terminal glutamic acid and glutamine residues in proteins can spontaneously or enzymatically cyclize to form pyroglutamate (B8496135). wikipedia.org While it is a ubiquitous natural metabolite, it is considered to be understudied. researchgate.netwikipedia.org More recent studies have investigated its potential roles in neuroprotection and cognitive function. ontosight.aiijmrhs.com

Current Research Gaps and Future Directions for the Compound, 5-Oxo-L-proline, compound with 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine (1:1)

While the individual components of this compound are well-characterized, the compound itself is the subject of limited public research. The primary research gap is the lack of studies investigating the specific biological activities and potential therapeutic applications of this unique salt.

Future research could be directed towards several key areas:

Pharmacological Profiling: Comprehensive studies are needed to determine the pharmacological profile of the compound. This would involve investigating its interactions with various receptors, enzymes, and transport systems, particularly those relevant to the central nervous system.

Neuropharmacological Investigations: Given the known neuroactive properties of both phenothiazines and pyroglutamic acid, a key research direction would be to explore the compound's effects on neuronal function. ontosight.ai This could include studies on its potential to modulate neurotransmitter systems, influence synaptic plasticity, or exhibit neuroprotective properties.

Physicochemical Characterization: A detailed analysis of the compound's physicochemical properties, such as its solubility, stability, and membrane permeability, would be crucial for understanding its pharmacokinetic behavior.

Synergistic Effects: Research should aim to determine if the combination of the two molecules in a 1:1 salt form results in any synergistic or novel biological effects that are not observed with the individual components alone.

Structure

3D Structure of Parent

Properties

CAS No. |

93963-56-5 |

|---|---|

Molecular Formula |

C24H30ClN3O3S |

Molecular Weight |

476.0 g/mol |

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H23ClN2S.C5H7NO3/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;7-4-2-1-3(6-4)5(8)9/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

WGCPDTWUXDRYMR-HVDRVSQOSA-N |

Isomeric SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Compound Formation

Retrosynthetic Analysis of the 5-Oxo-L-proline and Phenothiazine (B1677639) Moieties

A retrosynthetic approach to the target compound, a 1:1 salt, logically begins with the disconnection of the ionic interaction between the acidic 5-Oxo-L-proline and the basic 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine. This primary disconnection reveals the two key precursors that require independent synthesis.

The phenothiazine moiety, 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine, can be further disconnected. The synthesis of the core phenothiazine ring system is historically achieved through the reaction of diphenylamine (B1679370) with sulfur at high temperatures. researchgate.net More contemporary methods involve the cyclization of 2-substituted diphenyl sulfides. Subsequent functionalization, including chlorination and the introduction of the N,N-diethyl-10H-phenothiazine-10-propylamine side chain, leads to the final basic precursor. The alkylation of the chlorinated phenothiazine with a suitable propylamino derivative is a key step in this process.

The 5-Oxo-L-proline moiety, also known as L-pyroglutamic acid, is a derivative of the amino acid L-proline. rsc.org Its retrosynthesis logically leads back to L-glutamic acid, from which it can be readily formed through cyclization. ias.ac.in This process is a common metabolic pathway and can be replicated synthetically. chemicalbook.com

Optimized Synthesis Strategies for the 1:1 Compound

The formation of the 1:1 compound from its precursors is fundamentally a salt formation reaction. The optimization of this process hinges on the selection of appropriate reaction conditions and, for the chiral component, an efficient enantioselective synthesis.

Novel Reaction Conditions and Catalysis in the Synthesis of 5-Oxo-L-proline, compound with 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine (1:1)

The synthesis of the target 1:1 compound is an acid-base reaction between 5-Oxo-L-proline and 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine. For such salt formations, a catalyst is generally not required. The primary considerations for optimization are solvent selection and temperature.

The choice of solvent is critical in salt formation as it influences solubility, proton transfer, and crystallization. basicmedicalkey.comnih.gov While aqueous solutions can be used, organic solvents are often preferred to avoid issues with the solubility of the resulting salt and to facilitate isolation. google.com The general rule for efficient salt formation is a pKa difference of at least 2 to 3 units between the acid and the base, which ensures proton transfer. nih.govrjpdft.com

Interactive Table: Potential Solvents for Salt Formation

| Solvent | ICH Class | Boiling Point (°C) | Dielectric Constant | Notes |

| Ethanol (B145695) | 3 | 78.4 | 24.5 | A common, relatively green solvent for crystallization. |

| Acetone | 3 | 56 | 21 | Useful for dissolving a range of organic compounds. |

| Ethyl acetate | 3 | 77.1 | 6.0 | A less polar option, good for precipitation of salts. |

| Tetrahydrofuran (THF) | 2 | 66 | 7.6 | A good solvent for many organic compounds, but a class 2 solvent. nih.gov |

| Acetonitrile (B52724) | 2 | 81.6 | 37.5 | A polar aprotic solvent that can facilitate ion pair formation. nih.gov |

The reaction would typically involve dissolving the two components in a suitable solvent, possibly with gentle heating to ensure complete dissolution, followed by cooling to induce crystallization of the salt. The resulting solid can then be isolated by filtration.

Enantioselective Synthesis Approaches for the 5-Oxo-L-proline Component

The chirality of the final compound is determined by the 5-Oxo-L-proline moiety. Therefore, the enantioselective synthesis of this precursor is of paramount importance. L-proline itself is a well-established organocatalyst for various asymmetric transformations. ias.ac.inias.ac.intandfonline.comnih.gov

Recent research has focused on the development of catalytic enantioselective methods for the synthesis of pyroglutamic acid derivatives. One notable approach is the silver-catalyzed asymmetric conjugate addition of glycine (B1666218) imine esters to α,β-unsaturated esters, followed by lactamization to form the pyroglutamic acid ester with high enantioselectivity. thieme-connect.comrsc.org This method allows for the creation of multiple stereocenters with high control.

Another strategy involves the use of chiral pyridoxal (B1214274) as a carbonyl catalyst for the direct asymmetric conjugate addition at the α-carbon of a glycinate (B8599266) with α,β-unsaturated esters, which after in situ lactamization, yields chiral pyroglutamic acid esters with good to excellent enantiomeric excesses. nih.gov

Interactive Table: Selected Enantioselective Syntheses of Pyroglutamic Acid Derivatives

| Method | Catalyst/Reagent | Stereoselectivity | Yield | Reference |

| Silver-Catalyzed Conjugate Addition | AgOAc / (S)-tol-BINAP | up to 96% ee | 70-98% | thieme-connect.com |

| Carbonyl Catalysis | Chiral Pyridoxal | 81-97% ee | 14-96% | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Nitrone | High diastereoselectivity | Good | researchgate.net |

These methods provide efficient routes to enantiomerically pure L-pyroglutamic acid, which is essential for the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of the target compound aims to reduce the environmental impact of the process. This involves careful consideration of solvents, reaction efficiency, and atom economy.

Solvent Selection and Reduction Strategies

The choice of solvent is a key aspect of green chemistry. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the use of solvents, classifying them based on their toxicity. basicmedicalkey.com Class 3 solvents, such as ethanol and acetone, are preferred due to their low toxicity. The use of Class 1 solvents (known carcinogens) and Class 2 solvents (suspected carcinogens or environmentally hazardous) should be avoided or minimized. basicmedicalkey.com

For the synthesis of the phenothiazine precursor, traditional methods often use high-boiling point and potentially hazardous solvents. Modern approaches are exploring more environmentally benign options. For instance, some syntheses of phenothiazine derivatives have been developed under transition-metal-free conditions, which can reduce the environmental burden associated with metal catalysts. researchgate.net The use of water as a solvent in L-proline catalyzed reactions is another example of a green approach. ias.ac.intandfonline.com

Solvent reduction strategies include performing reactions under solvent-free conditions, such as grinding techniques, which have been successfully applied in L-proline catalyzed syntheses. tandfonline.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how many atoms of the reactants are incorporated into the desired product. wikipedia.org An ideal reaction has a 100% atom economy. libretexts.orglibretexts.org

The final step in the synthesis of the target compound, the formation of the 1:1 salt, is an addition reaction:

5-Oxo-L-proline + 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine → 5-Oxo-L-proline, compound with 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine (1:1)

As this is a combination reaction with no byproducts, its atom economy is 100%, which is a significant advantage from a green chemistry perspective. libretexts.orgasdlib.org

Advanced Spectroscopic and Structural Elucidation of Einecs 300 799 9

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and exact mass of a molecule, providing unequivocal confirmation of its identity. researchgate.net For EINECS 300-799-9, HRMS would be employed to verify the molecular formula, C24H30ClN3O3S.

The analysis, typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass-to-charge ratio (m/z) of the intact ionic complex or its constituent ions. In positive ion mode, the prochlorperazine (B1679090) cation [C20H25ClN3S]+ would be detected, while the pidolate anion [C5H6NO3]- would be observed in negative ion mode.

The high resolving power of HRMS allows for mass measurements with high accuracy (typically <5 ppm), which enables the differentiation between compounds with the same nominal mass but different elemental compositions. The technique is also invaluable for identifying and structurally characterizing impurities and degradation products. core.ac.uk

| Property | Value | Source |

| Molecular Formula | C24H30ClN3O3S | PubChem nih.gov |

| Molecular Weight | 476.0 g/mol | PubChem nih.gov |

| Exact Mass | 475.1696407 Da | PubChem nih.gov |

| Monoisotopic Mass | 475.1696407 Da | PubChem nih.gov |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of molecules in both solution and solid states. Multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In solution-state NMR, the spectrum of this compound would exhibit signals corresponding to both the prochlorperazine cation and the 5-oxo-L-proline (pidolate) anion. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra, typically recorded in a solvent like DMSO-d6, would confirm the presence and connectivity of all atoms in the structure. core.ac.ukchemicalbook.com

Prochlorperazine Moiety: The aromatic region of the ¹H NMR spectrum would show a complex pattern of multiplets for the protons on the phenothiazine (B1677639) ring system. The aliphatic region would contain signals for the propyl chain connecting the phenothiazine nitrogen to the diethylamine (B46881) group, as well as the ethyl groups themselves. chemicalbook.com

5-Oxo-L-proline Moiety: The ¹H NMR spectrum would display characteristic signals for the protons of the pyrrolidone ring, including the alpha-proton adjacent to the carboxylic acid group. google.com

Salt Formation: The formation of the salt involves a proton transfer from the carboxylic acid of pidolic acid to the basic nitrogen of the diethylamine group of prochlorperazine. This would be evident in the chemical shifts. For instance, the ¹H signal of the acidic proton would disappear, and the chemical shifts of the protons and carbons near the charged centers would be significantly affected compared to their neutral counterparts.

| Moiety | Expected ¹H NMR Chemical Shift Ranges (ppm) | Expected ¹³C NMR Chemical Shift Ranges (ppm) |

| Prochlorperazine (Aromatic H) | 6.9 - 7.3 | 115 - 145 |

| Prochlorperazine (Aliphatic H) | 1.0 - 4.0 | 12 - 55 |

| 5-Oxo-L-proline (Ring H) | 2.0 - 4.5 | 25 - 60 |

| 5-Oxo-L-proline (C=O) | - | 170 - 180 |

Solid-State NMR (ssNMR) provides crucial information about the structure and dynamics of materials in their native, solid form. mdpi.com This technique is particularly useful for studying polymorphism, characterizing crystalline and amorphous content, and probing intermolecular interactions that are averaged out in solution.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could be employed. These studies would reveal details about the local environment of each carbon and nitrogen atom in the solid state. Differences in the ssNMR spectra between different batches or crystalline forms could indicate polymorphism, which can have significant implications for the material's physical properties. Furthermore, ssNMR can be used to study the dynamics of the prochlorperazine side chain and the pidolate ring, providing insights into the flexibility and motion within the crystal lattice. mdpi.combalogh.com

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles for both the prochlorperazine and pidolate ions.

This technique would unambiguously confirm the ionic nature of the compound by locating the proton on the diethylamine nitrogen and showing a deprotonated carboxylate group on the pidolate. It would also reveal the specific conformation adopted by the flexible prochlorperazine side chain and the puckering of the phenothiazine and pyrrolidone rings in the solid state. Crucially, the analysis would map out the intricate network of intermolecular interactions, such as hydrogen bonds between the protonated amine and the carboxylate oxygen atoms, and π-π stacking interactions between the phenothiazine rings, which govern the crystal packing. nih.gov The absolute configuration of the chiral pidolate moiety, (2S), could also be definitively confirmed. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe molecular structure and bonding. ijpsr.comscribd.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for both constituent ions. The absence of a broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group (COO⁻) at approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively, would confirm salt formation. Other key peaks would include C-H stretching vibrations in the aromatic and aliphatic regions, C=C stretching of the aromatic rings, and the C-Cl stretch. The N-H stretching vibration of the protonated tertiary amine would also be observable. The FT-IR spectrum of pure prochlorperazine maleate (B1232345) shows characteristic peaks that can be used as a reference for the prochlorperazine portion of the molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR, often providing stronger signals for non-polar bonds and symmetric vibrations. scribd.com It would be particularly useful for analyzing the vibrations of the phenothiazine aromatic backbone and the C-S-C bonds. The combination of FT-IR and Raman data provides a more complete vibrational assignment and a detailed fingerprint of the compound. bioszeparacio.hu

| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Functional Group |

| N⁺-H Stretch | 2400 - 2700 | Protonated Tertiary Amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenothiazine Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Propyl and Ethyl Chains |

| C=O Stretch (Amide) | 1650 - 1690 | 5-Oxo-L-proline (Lactam) |

| C=O Stretch (Asymmetric) | 1550 - 1610 | Carboxylate (COO⁻) |

| C=O Stretch (Symmetric) | 1300 - 1420 | Carboxylate (COO⁻) |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of chiral molecules. This compound contains a single stereocenter in the 5-oxo-L-proline moiety, specifically at the C2 position, which has the (S)-configuration. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum of this compound would be expected to show a Cotton effect corresponding to the electronic transitions of the chromophores in the chiral pidolate anion, particularly the n→π* transition of the carbonyl group in the lactam ring and the carboxylate group. The sign and magnitude of the CD signal would be characteristic of the (S)-enantiomer, providing confirmation of its absolute stereochemistry.

While the prochlorperazine part is achiral, the folded, non-planar structure of the phenothiazine ring system could potentially adopt a chiral conformation upon binding to the chiral counter-ion, which might be detectable as an induced CD signal in the absorption region of the phenothiazine chromophore.

Molecular Interactions and Mechanistic Studies of the Compound Non Clinical Focus

In Vitro Binding Affinity Studies with Relevant Biomolecules (e.g., Proteins, Nucleic Acids)

No specific in vitro binding affinity studies for 5-Oxo-L-proline, compound with 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine (1:1) with proteins or nucleic acids were found in the public domain.

Due to the absence of binding studies, no data on the kinetic (e.g., association and dissociation rate constants) or thermodynamic (e.g., enthalpy and entropy changes) aspects of molecular recognition are available.

Enzyme Modulation and Mechanistic Investigations

There is no available research detailing the modulation of any specific enzymes by this compound.

Without enzyme modulation data, it is impossible to determine whether the compound would act as an allosteric regulator or an active site inhibitor.

Cellular Permeation and Intracellular Distribution Mechanisms (at a Biophysical Level)

Specific biophysical studies on the cellular uptake and distribution of this particular compound are absent from the scientific literature.

No studies focusing on the interaction of this compound with artificial or natural cell membranes were identified.

There are no published reports employing techniques such as fluorescence microscopy or cell fractionation to determine the subcellular localization of this compound.

Receptor Interaction Profiling: Molecular Docking and Affinity Studies

The study of EINECS 300-799-9 at the molecular level necessitates an examination of its constituent parts, Chlorproethazine and L-Pyroglutamic acid, as each interacts with different biological targets.

Chlorproethazine: A Phenothiazine (B1677639) Derivative

Chlorproethazine, a typical antipsychotic of the phenothiazine class, demonstrates a complex pharmacological profile characterized by its interaction with a variety of neurotransmitter receptors. drugbank.com Its activity is primarily defined by its antagonism of dopamine (B1211576), adrenergic, histamine (B1213489), and muscarinic receptors. nih.govnih.gov

Dopamine Receptor Interactions: Chlorproethazine is a notable antagonist of dopamine D2 receptors, a key mechanism underlying the therapeutic effects of phenothiazine antipsychotics. nih.gov Studies have demonstrated that it also acts as an inverse agonist at both human D2 and D3 dopamine receptors. researchgate.net Inverse agonism is a phenomenon where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. In functional assays, Chlorproethazine showed a more pronounced inverse agonist effect at the D3 receptor compared to the D2 receptor. researchgate.net

Adrenergic and Muscarinic Receptor Affinity: Research into the binding affinities of phenothiazine drugs has shown that these compounds, including Chlorproethazine, interact with both alpha-1 (α₁) and alpha-2 (α₂) adrenoceptors. nih.gov Generally, the affinity for α₂-adrenoceptors is significantly lower—by a factor of 10 to 500—than for dopamine D2 and α₁-adrenoceptors. nih.gov Furthermore, Chlorproethazine and its metabolites exhibit binding affinity for muscarinic cholinergic receptors. nih.gov

Histamine Receptor Affinity: A significant aspect of Chlorproethazine's molecular interaction profile is its high affinity for the histamine H1 receptor. nih.govunc.edu The affinity for H1 receptors among antipsychotic drugs has been correlated with certain side effects, and phenothiazines are known for their potent antihistaminic properties. nih.govnih.gov

The following table summarizes the reported receptor binding affinities for Chlorproethazine and related compounds.

| Compound | Receptor Target | Affinity (Ki, nM) | Activity |

|---|---|---|---|

| Chlorproethazine | Dopamine D2 | - | Inverse Agonist researchgate.net |

| Chlorproethazine | Dopamine D3 | - | Inverse Agonist researchgate.net |

| Chlorpromazine (B137089) (related phenothiazine) | Dopamine D2 | 3.1 | Antagonist nih.gov |

| Chlorpromazine (related phenothiazine) | Histamine H1 | 0.5 | Antagonist nih.gov |

| Chlorpromazine (related phenothiazine) | Muscarinic Cholinergic | 15 | Antagonist nih.gov |

| Chlorpromazine (related phenothiazine) | α₁-Adrenoceptor | 2.2 | Antagonist nih.gov |

While molecular docking has been mentioned as a method to test the molecular affinity of Chlorproethazine, specific detailed studies providing binding energies or a comprehensive list of interacting amino acid residues are not widely available in the reviewed literature. figshare.com

L-Pyroglutamic Acid: A Taste Receptor Ligand

L-Pyroglutamic acid, the other component of the salt, interacts with a completely different class of receptors. It has been identified as a ligand for the human sour taste receptor, Polycystic Kidney Disease 2-Like 1 (PKD2L1), which is a type of ion channel. nih.govkoreascience.krnih.gov

Molecular Docking and Mechanistic Insights: Studies utilizing electrophysiology and mutation experiments with Xenopus oocytes have elucidated the molecular mechanism of this interaction. nih.govkoreascience.kr Molecular docking simulations have provided a visual and energetic understanding of how L-Pyroglutamic acid binds to the hPKD2L1 receptor. researchgate.net

Research has pinpointed a specific amino acid residue, Arginine 299 (R299), within the hPKD2L1 receptor as being critically involved in the binding of L-Pyroglutamic acid. nih.govkoreascience.krnih.gov The interaction is concentration-dependent, meaning the signal intensity increases with higher concentrations of the acid. nih.gov The binding occurs within a pocket in the extracellular domain of the receptor. researchgate.net

The following table presents data from the molecular docking studies of L-Pyroglutamic acid.

| Ligand | Receptor | Key Interacting Residue | Binding Location |

|---|---|---|---|

| L-Pyroglutamic Acid | Human PKD2L1 (Sour Taste Receptor) | R299 | Extracellular domain membrane pocket nih.govresearchgate.net |

Reactivity, Degradation Pathways, and Environmental Transformations of Einecs 300 799 9

Chemical Stability Under Various Environmental Conditions (pH, Temperature, Light)

The stability of EINECS 300-799-9 is largely governed by the prochlorperazine (B1679090) moiety, which is known to be sensitive to several environmental factors.

pH: Prochlorperazine is susceptible to degradation in both acidic and basic conditions. ijpsjournal.comijpsjournal.com Forced degradation studies have shown that it degrades upon exposure to both acids and bases. ijpsjournal.comgoogle.com One study noted a general decrease in the pH of a prochlorperazine mesylate solution after refluxing, which was attributed to the possible liberation of hydrochloric acid during hydrolysis or oxidation. core.ac.uk Conversely, pidolic acid is relatively stable, although it can be quantitatively cleaved to glutamic acid through acid hydrolysis. wbcil.comoup.com It has been found to be unstable under basic conditions. researchgate.net

Temperature: Prochlorperazine is sensitive to heat. nih.govijpsjournal.com Thermal degradation is reportedly faster in the presence of air compared to in a nitrogen-purged environment. core.ac.uk Solid-state forms are more stable to heat than solutions but are still considered unstable. core.ac.uk A study on prochlorperazine maleate (B1232345) tablets showed degradation at 80°C. ijpsjournal.comijpsjournal.com Pidolic acid can be formed from the spontaneous degradation of glutamine and glutamic acid at elevated temperatures. researchgate.net

Light: Prochlorperazine is highly sensitive to light, a characteristic of the phenothiazine (B1677639) class of compounds. nih.govcore.ac.ukresearchgate.net Its solutions should be protected from light to prevent degradation. drugs.com Studies have shown that amber-colored containers can effectively retard the rate of photolytic degradation. core.ac.uk Noticeable discoloration (a progressive grey color) was observed in prochlorperazine tablets when stored under in-use conditions exposed to light. researchgate.netnih.gov

The following table summarizes the stability of the prochlorperazine component under forced degradation conditions.

| Condition | Duration | Temperature | Degradation (%) | Reference |

| Acidic (API) | 72 hrs (reflux) | 80°C | 14.58 | ijpsjournal.com |

| Acidic (Formulation) | 72 hrs (reflux) | 80°C | 14.04 | ijpsjournal.com |

| Basic (API) | 72 hrs (reflux) | 80°C | 8.19 | ijpsjournal.com |

| Basic (Formulation) | 72 hrs (reflux) | 80°C | 8.05 | ijpsjournal.com |

| Thermal (API) | 48 hrs | 80°C | 14.25 | ijpsjournal.comijpsjournal.com |

| Thermal (Formulation) | 48 hrs | 80°C | 14.89 | ijpsjournal.comijpsjournal.com |

| Photolytic (API) | 48 hrs (short wavelength) | - | 14.41 | ijpsjournal.comijpsjournal.com |

| Photolytic (Formulation) | 48 hrs (short wavelength) | - | 14.80 | ijpsjournal.comijpsjournal.com |

Photolytic and Oxidative Degradation Mechanisms

Photolytic Degradation: The primary mechanism of photolytic degradation for prochlorperazine involves the C-Cl bond on the phenothiazine ring. core.ac.uk Irradiation with ultraviolet (UV) light causes a photodissociative process, leading to dechlorination at the C2 position and the formation of a free chloride ion and a hydrogen ion. core.ac.uknih.govoup.com This process is strongly inhibited by oxygen in methanol (B129727) solutions but only partially inhibited in aqueous solutions. nih.govoup.com The photolysis of prochlorperazine can be extensive, with one study identifying over 50 different photoproducts after irradiation with 365 nm radiation. researchgate.net The photodegradation rate is significantly faster in sunlight compared to UV or fluorescent light. core.ac.uk Subsequent reactions can include photosubstitution to yield a 2-hydroxy derivative. core.ac.uk

Oxidative Degradation: Oxidation is a major degradation pathway for prochlorperazine, primarily targeting the sulfur atom in the phenothiazine ring to form sulfoxides. google.comcore.ac.uk This can be achieved using oxidizing agents like hydrogen peroxide or potassium hydrogen peroxymonosulfate. core.ac.ukmoca.net.uaresearchgate.net The resulting sulfoxide (B87167) is a major degradation product and metabolite. google.comnih.gov In addition to sulfoxidation, N-oxidation can also occur. core.ac.uk Forced degradation studies using 0.1 M hydrogen peroxide resulted in significant degradation of prochlorperazine edisylate. google.com Another study reported approximately 20% degradation for both the active pharmaceutical ingredient (API) and its formulation after 48 hours at room temperature under oxidative conditions. ijpsjournal.comijpsjournal.com

Hydrolytic Degradation Pathways

The prochlorperazine component of this compound is susceptible to hydrolysis under both acidic and basic conditions. ijpsjournal.comdaicelpharmastandards.com Reactions can include the cleavage of the C-N bond. daicelpharmastandards.com One forced degradation study showed that after refluxing in acid for 72 hours at 80°C, the API degraded by 14.58%, while in basic conditions, it degraded by 8.19%. ijpsjournal.com However, another study using reflux did not observe the formation of interfering contaminants from acid or base hydrolysis, suggesting the compound may not be highly susceptible under those specific test conditions. core.ac.uk

The pidolic acid component is known to be more resistant to hydrolysis than its linear counterpart, glutamic acid. wbcil.com However, the lactam ring of pidolic acid can be quantitatively cleaved by acid hydrolysis to yield glutamic acid. oup.com

Biotransformation and Biodegradation Potential (Excluding Ecotoxicity Outcomes)

The biotransformation of this compound is expected to involve the metabolism of its individual components.

Prochlorperazine: Prochlorperazine undergoes extensive hepatic metabolism. nih.govjaptronline.com The primary biotransformation pathways include oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid. nih.govjaptronline.comdrugbank.com The oxidation reaction is specifically mediated by the cytochrome P450 enzyme CYP2D6. japtronline.comdrugbank.com Key metabolites detected in plasma include N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide. nih.govdrugbank.com The drug may also enter enterohepatic circulation. nih.govdrugbank.com

Pidolic Acid: Pidolic acid is a naturally occurring intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (B108866). taylorandfrancis.comdrugbank.comresearchgate.net It is formed from γ-glutamyl amino acids by the enzyme γ-glutamyl cyclotransferase. researchgate.netnih.gov It is then converted to the amino acid L-glutamate by the enzyme 5-oxoprolinase, re-entering metabolic pathways. drugbank.comnih.gov The formation of pidolic acid can also occur non-enzymatically from the cyclization of glutamine or glutamic acid. drugbank.com Its accumulation in tissues is influenced by the balance between its formation by γ-glutamyl cyclotransferase and its degradation by pyroglutamate (B8496135) hydrolase. nih.gov

Reaction Kinetics and Mechanisms in Aqueous and Non-Aqueous Systems

Studies on the degradation kinetics of prochlorperazine have shown that it often follows first-order kinetics. core.ac.uk The rate of photodegradation is highly dependent on the light source and the medium. The degradation rate in solution decreases in the following order: sunlight > 254 nm UV light > fluorescent/diffuse light. core.ac.uk In one study, the photodegradation of a related phenothiazine in solution followed pseudo-first-order kinetics with a calculated half-life of approximately 79 minutes upon UV irradiation. nih.gov

The electrochemical oxidation of prochlorperazine in a pH 10 sodium carbonate buffer has been shown to be an irreversible, two-electron step process. mdpi.com In non-aqueous systems like methanol, the photolysis of prochlorperazine is strongly inhibited by oxygen, suggesting a different mechanism compared to aqueous media where inhibition is only partial. nih.govoup.com This indicates that in methanol, a photodissociative process is predominant, while photoionization is more significant in aqueous environments. oup.com

The terminal elimination half-life of prochlorperazine has been reported to be around 9 hours after intravenous administration and 8 hours after a single oral dose in healthy males. nih.gov

Computational Chemistry and in Silico Modeling of 5 Oxo L Proline, Compound with 2 Chloro N,n Diethyl 10h Phenothiazine 10 Propylamine 1:1

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize molecular geometry and calculate various electronic properties. scispace.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netdoaj.org

For the phenothiazine (B1677639) component, the electron-rich sulfur and nitrogen atoms, along with the aromatic rings, are expected to be the primary sites for electrophilic attack (nucleophilic sites), corresponding to the location of the HOMO. The LUMO is likely distributed over the electron-withdrawing chloro-substituted ring system, indicating the sites susceptible to nucleophilic attack (electrophilic sites).

In the 5-Oxo-L-proline component, the carboxylic acid and lactam groups influence the electronic distribution. The oxygen atoms of the carboxyl and carbonyl groups are nucleophilic sites, while the carbonyl carbon is an electrophilic site.

Table 1: Representative Frontier Orbital Energies for Parent Structures

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 10H-Phenothiazine | -5.1 | -0.2 | 4.9 |

| 2-Chlorophenothiazine | -5.3 | -0.5 | 4.8 |

| L-Proline | -6.8 | 1.5 | 8.3 |

Note: These are illustrative values based on typical DFT calculations for related structures and are not specific experimental values for the compound .

Computational modeling can elucidate potential reaction pathways for the synthesis or degradation of a compound. For the phenothiazine moiety, synthetic routes often involve domino iron-catalyzed C-S/C-N cross-coupling reactions or Smiles rearrangements. researchgate.net Quantum chemical calculations can model the transition states and intermediates of these reactions, helping to understand the mechanism and optimize reaction conditions. For instance, modeling the cyclization step to form the tricyclic phenothiazine core can reveal the energy barriers involved and the most favorable pathway.

Similarly, the formation of the 5-Oxo-L-proline (pyroglutamic acid) from glutamic acid involves an intramolecular cyclization (lactamization). Reaction pathway modeling can determine the energetics of this process, including the role of catalysts.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and the interactions between a solute and its solvent. unimi.itresearchgate.net

For the 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine cation, the tricyclic phenothiazine ring system has a characteristic butterfly conformation. MD simulations can explore the dynamics of this ring folding and the flexibility of the N-propylamine side chain. The orientation of the diethylamino group is crucial for its interaction with biological targets, and MD can sample its various possible conformations.

The 5-Oxo-L-proline anion's conformation and its interaction with water molecules can also be studied. MD simulations of L-proline in aqueous solutions have shown its significant effect on the structure of water. unimi.itresearchgate.net Similar simulations for 5-Oxo-L-proline would reveal its hydration shell and how it influences the surrounding solvent, which is critical for its solubility and transport properties. When simulating the full salt, MD can model the ionic interactions between the phenothiazine cation and the pyroglutamate (B8496135) anion and their collective behavior in a solvent.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues, Focusing on Chemical Properties or Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov

For the phenothiazine component of Einecs 300-799-9, which belongs to a class of compounds with a wide range of biological activities scispace.comnih.gov, QSAR modeling could be highly valuable. By generating a series of analogues with modifications to the phenothiazine ring (e.g., different substituents at position 2) or the N-alkyl side chain, a dataset can be created. For each analogue, various molecular descriptors would be calculated.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and shape of the molecule from its 2D graph. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Describes the 3D geometry of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Derived from quantum chemical calculations, describing electronic properties. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Represents properties like hydrophobicity and polarizability. |

A QSAR model could be developed to predict, for example, the affinity of these analogues for a specific biological target. This model would be a mathematical equation linking a selection of the most relevant descriptors to the observed activity, allowing for the virtual screening and design of new, more potent compounds. nih.gov

Cheminformatics and Data Mining of Related Chemical Space

Cheminformatics involves the use of computational tools to analyze and organize chemical data. For a compound like this compound, cheminformatics can be used to explore the "chemical space" of related molecules. nih.gov

Databases such as PubChem, ChEBI, and others contain vast amounts of information on chemical structures and their associated properties and biological activities. ebi.ac.uknih.gov By performing similarity searches based on the phenothiazine or 5-Oxo-L-proline scaffolds, one can identify clusters of related compounds. Data mining techniques can then be applied to these datasets to uncover hidden patterns and relationships. For instance, one could analyze all known phenothiazine derivatives with reported activity against a particular enzyme to identify common structural features that are essential for activity. This information can guide the design of new lead compounds for drug discovery. acs.org

Advanced Analytical Methodologies for Detection and Quantification of the Compound

Chromatographic Separation Techniques (HPLC, GC, SFC) with Advanced Detectors

Chromatographic techniques are fundamental for the separation, identification, and quantification of phenothiazine (B1677639) derivatives in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools, each with specific advantages for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenothiazine derivatives. researchgate.net When coupled with detectors like UV-Vis, fluorescence, or mass spectrometry (MS), HPLC offers high sensitivity and selectivity. researchgate.netontosight.ai For instance, on-line electrochemical conversion of phenothiazine and its derivatives after liquid chromatographic separation has been studied, where the compounds are converted to oxidized products that can be detected by fluorescence spectroscopy and mass spectrometry. researchgate.net

Gas Chromatography (GC) , particularly when combined with mass spectrometry (GC-MS), is a highly sensitive and specific method for detecting and quantifying phenothiazine and its metabolites. ontosight.ai

Supercritical Fluid Chromatography (SFC) has been demonstrated as a viable technique for the analysis of phenothiazine antipsychotics. nih.govresearchgate.net Using a packed column with a mobile phase of carbon dioxide, methanol (B129727), and an amine additive, baseline resolution of multiple components can be achieved in a short time. nih.gov Temperature programming in SFC can be an effective means to optimize the resolution of complex mixtures of phenothiazine derivatives. nih.gov

| Technique | Detector | Application Note | Reference |

| HPLC | Fluorescence, Mass Spectrometry | On-line electrochemical conversion enhances detection. | researchgate.net |

| GC-MS | Mass Spectrometry | High sensitivity and specificity for phenothiazine and metabolites. | ontosight.ai |

| SFC | Not specified | Rapid separation of phenothiazine antipsychotics. | nih.govresearchgate.net |

The development and validation of an analytical method are crucial to ensure its reliability, accuracy, and precision for the intended application. For a compound like 5-Oxo-L-proline, compound with 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine (1:1), method development would typically focus on the phenothiazine component.

A general approach to HPLC method development involves:

Column Selection : A C18 column is often a good starting point for reversed-phase chromatography of phenothiazine derivatives.

Mobile Phase Selection : A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol is common. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the amine-containing phenothiazine.

Gradient Optimization : A scouting gradient from a low to a high percentage of organic solvent helps in determining the optimal elution conditions. lcms.cz

Detector Wavelength Selection : Based on the UV spectrum of the 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine.

Validation of the method would be performed according to ICH guidelines, assessing parameters such as:

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of a drug substance. For 5-Oxo-L-proline, compound with 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine (1:1), impurities can originate from the synthesis of either the 5-Oxo-L-proline or the 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine, or from degradation of the final compound.

HPLC coupled with high-resolution mass spectrometry (HRMS) is a powerful technique for the identification and characterization of impurities. The process typically involves:

Separation : Developing an HPLC method that can separate the main compound from all potential impurities.

Detection : Using a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Identification : Comparing the obtained mass and fragmentation data with known potential impurities or using it to elucidate the structure of unknown impurities.

Common impurities for phenothiazine derivatives can include oxidation products (e.g., sulfoxides), N-dealkylated metabolites, and precursors from the synthesis. nih.gov

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of phenothiazine drugs. jfda-online.comfda.gov.tw It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.

A study demonstrated the development of a sensitive method using CE coupled with ultraviolet absorption for the simultaneous separation of chiral phenothiazine drugs. jfda-online.comfda.gov.tw The method utilized hydroxypropyl-γ-cyclodextrin as a chiral selector. jfda-online.comfda.gov.tw By combining solid-phase extraction with CE, a significant enhancement in sensitivity was achieved, with detection limits in the nanomolar range. jfda-online.comfda.gov.tw

Another validated capillary zone electrophoresis (CZE) method with UV-Vis detection was established for the determination of five phenothiazines in human urine. researchgate.netnih.gov The sensitivity of this method was improved by using field-amplified sample injection (FASI). researchgate.netnih.gov The combination of solid-phase extraction (SPE) and FASI-CZE-UV allowed for low detection limits (2 to 5 ng/mL). researchgate.netnih.gov

| CE Method | Key Features | Detection Limit | Reference |

| CE with UV absorption | Chiral separation using hydroxypropyl-γ-cyclodextrin | 2.1 to 6.3 nM | jfda-online.comfda.gov.tw |

| CZE with UV-Vis | Field-amplified sample injection (FASI) and SPE | 2 to 5 ng/mL | researchgate.netnih.gov |

| CE with Chemiluminescence (CL) | Post-column CL detection | 1 ng/mL (in human urine with SPE) | capes.gov.br |

Electrochemical Detection Methods

Electrochemical methods offer excellent selectivity and high sensitivity for the determination of phenothiazine derivatives. researchgate.net These methods are based on the electrochemical properties of the phenothiazine ring, which can be oxidized at an electrode surface.

The on-line electrochemical conversion of phenothiazines after liquid chromatographic separation has been studied. researchgate.net In an electrochemical cell with a porous glassy carbon electrode, phenothiazines are readily converted to their oxidized products, which can then be detected by fluorescence or mass spectrometry. researchgate.net The initial step in the electrochemical oxidation of chlorpromazine (B137089), a related phenothiazine, occurs at the sulfur atom. researchgate.net

Electrochemical DNA sensors have also been developed for the detection of compounds that interact with DNA. urfu.rursc.org These sensors often utilize electropolymerized phenothiazine derivatives as part of the modifying layer on the electrode surface. urfu.rursc.org While not a direct quantification method for the compound itself, it demonstrates the utility of the electrochemical properties of phenothiazines in sensor development.

Immunoassays and Biosensors for High-Sensitivity Detection

Immunoassays and biosensors represent highly sensitive and specific methods for the detection of various compounds, including phenothiazine derivatives.

Immunoassays : Radioimmunoassays (RIA) have been developed for the detection of new phenothiazine derivatives. nih.gov These assays involve producing antibodies that specifically bind to the target compound or a related hapten. nih.gov The sensitivity of these methods can reach the picogram level. nih.gov Enzyme-linked immunosorbent assays (ELISA) can also be used for preliminary screening of phenothiazines, though they may be less specific than chromatographic methods. ontosight.ai It is important to note that cross-reactivity with other compounds can be a limitation, and some phenothiazine derivatives have been shown to cause false-positive results in immunoassays for other substances. allenpress.comallenpress.com

Biosensors : The development of biosensors for the detection of phenothiazine derivatives is an active area of research. Fluorescent sensors based on a phenothiazine fluorophore have been designed for the detection of specific analytes. researchgate.netmdpi.com Electrochemical biosensors, particularly DNA sensors, have been constructed using electropolymerized phenothiazine derivatives. urfu.rursc.orgrscf.ru These sensors can achieve very low detection limits, in the picomolar to femtomolar range, for target molecules that interact with the sensor surface. urfu.rursc.org

| Method | Principle | Key Finding/Application | Reference |

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | Detection limit of 75 pg for a new phenothiazine derivative. | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An antibody or antigen is coupled to an enzyme. | Used for preliminary screening of phenothiazines. | ontosight.ai |

| Fluorescent Sensor | A phenothiazine fluorophore's fluorescence is altered upon binding to the analyte. | Development of a sensor for cyanide detection. | researchgate.netmdpi.com |

| Electrochemical DNA Sensor | Electropolymerized phenothiazine derivative on an electrode surface detects DNA-interacting agents. | Detection limits in the pM to fM range. | urfu.rursc.org |

Industrial and Regulatory Frameworks Impacting Chemical Research on Einecs Listed Compounds

The Role of EINECS 300-799-9 in European Chemical Inventory Management and its Implications for Research

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a foundational element of chemical regulation in the European Union. nih.gov It comprises a list of chemical substances that were commercially available in the EU between January 1, 1971, and September 18, 1981. nih.govwikipedia.org The inclusion of a substance in EINECS, identified by a unique seven-digit number, signifies it as an "existing substance" or a "phase-in substance" under the subsequent REACH regulation. ijdra.com This distinction has significant implications for chemical research and development.

The specific compound designated by This compound is 5-Oxo-L-proline, compound with 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine (1:1) . nih.gov Its presence on the EINECS list means that for regulatory purposes, it was considered an existing chemical at the time of REACH's implementation. This status historically provided a transitional period for companies to gather the necessary data for registration, unlike "new" chemicals which require immediate, more stringent notification procedures before they can be manufactured or imported.

For researchers, the EINECS listing of a compound like this has several direct and indirect consequences:

Information Accessibility: The EINECS number provides a standardized identifier, simplifying the process of tracking and finding information about the substance across various databases and regulatory documents. wikipedia.org

Regulatory Pathway: As a phase-in substance, the regulatory requirements for research and development quantities are generally less burdensome than for non-listed chemicals. ijdra.com This can facilitate initial laboratory investigations and proof-of-concept studies.

Foundation for Further Regulation: The EINECS inventory serves as a critical baseline for the more comprehensive data collection and risk assessment mandated by REACH. ijdra.com

The management of chemical inventories is crucial for both safety and regulatory compliance in a research setting. europa.eu An accurate inventory allows for efficient tracking of materials, prevents duplicate orders, and is essential for emergency response. europa.eu The EINECS number is a key piece of data within such an inventory system, linking a physical substance to its regulatory identity.

Implications of REACH Regulation for Research and Development of Similar Chemical Compounds

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which came into force in 2007, represents a paradigm shift in EU chemical management. reach-clp-biozid-helpdesk.de It places the onus on industry to demonstrate the safe use of chemicals, a principle encapsulated by the phrase "no data, no market". reach-clp-biozid-helpdesk.de REACH applies to all chemical substances manufactured or imported into the EU in quantities of one tonne or more per year. reach-clp-biozid-helpdesk.de

For research and development (R&D), REACH has specific provisions that aim to foster innovation while ensuring safety. reach-clp-biozid-helpdesk.de A key aspect is the exemption for scientific research and development (SR&D). Substances used in SR&D in quantities of less than one tonne per year are exempt from registration. istas.net This exemption is critical for academic and industrial researchers working with novel compounds or exploring new applications for existing ones, such as derivatives of the phenothiazine (B1677639) and pyroglutamic acid components of this compound.

However, if a substance is used in Product and Process Orientated Research and Development (PPORD), which involves scaling up and pilot plant trials, a PPORD notification may be required if the quantity exceeds one tonne per year. istas.net This notification, submitted to the European Chemicals Agency (ECHA), allows for a time-limited exemption from full registration. istas.net

The broader implications of REACH for R&D include:

Increased Focus on Safer Alternatives: The regulation incentivizes the development of safer chemicals to replace those identified as Substances of Very High Concern (SVHCs). osha.gov This can drive research towards designing molecules with reduced toxicity and environmental impact.

Data Generation and Sharing: REACH mandates the generation of extensive data on chemical properties and hazards. osha.gov This information, submitted in registration dossiers, contributes to a growing public database of chemical knowledge that can inform future research.

Supply Chain Communication: Researchers relying on chemical suppliers must be aware of the registration status of their starting materials. A substance not registered under REACH cannot be legally placed on the EU market, potentially disrupting research activities.

Data Requirements for Academic Chemical Substance Notification and Research Data Submission

For academic researchers, the data requirements under REACH are largely dependent on the scale and nature of their work. As mentioned, scientific research and development with substances under one tonne per year is exempt from registration. istas.netunece.org This means that for typical laboratory-scale academic research, a formal registration dossier is not required.

However, there are still important considerations:

Classification, Labelling, and Packaging (CLP): Even for exempt quantities, researchers must comply with the CLP Regulation, which aligns with the Globally Harmonized System (GHS). This involves correctly classifying the hazards of the substance and communicating them through appropriate labels and safety data sheets (SDS).

Notification to the C&L Inventory: Producers or importers of hazardous substances, even in small quantities for R&D, may need to notify the ECHA Classification and Labelling Inventory. afry.com

Data Management and Open Access: While not a direct REACH requirement, many funding agencies and academic institutions now mandate that research data be managed according to FAIR principles (Findable, Accessible, Interoperable, and Reusable). reach24h.com This often includes the open publication of metadata and, where appropriate, the underlying research data itself. reach24h.comeuropa.eu A Data Management Plan (DMP) is frequently a required deliverable for funded research projects. reach24h.com

Should an academic research project lead to the development of a substance with commercial potential that will be produced or imported at one tonne or more per year, the full data requirements of REACH would apply. These are tiered according to the tonnage band and include:

Interactive Data Table: Standard Information Requirements under REACH by Tonnage Band

| Tonnage Band (tonnes/year) | Information Requirements (Annexes to REACH) | Key Data Points |

| 1 - 10 | Annex VII | Physico-chemical properties, in vitro toxicity data, ecotoxicity data. |

| 10 - 100 | Annexes VII and VIII | Additional toxicological studies (e.g., short-term repeated dose toxicity), further ecotoxicity testing. |

| 100 - 1000 | Annexes VII, VIII, and IX | More extensive toxicological testing (e.g., reproductive toxicity screening), long-term aquatic toxicity. |

| > 1000 | Annexes VII, VIII, IX, and X | Full toxicological and ecotoxicological data set, including carcinogenicity and long-term reproductive toxicity studies. |

Global Regulatory Divergence and Harmonization for Research Chemicals

The regulation of chemicals is not uniform across the globe, creating a complex landscape for international research collaborations and for companies operating in multiple markets. While the EU has REACH, other major economies like the United States and Japan have their own systems.

United States: The primary chemical regulation is the Toxic Substances Control Act (TSCA). Similar to REACH, TSCA requires the submission of a Premanufacture Notice (PMN) for new chemical substances. However, there are exemptions for small quantities used solely for R&D.

Japan: The Chemical Substances Control Law (CSCL) governs the regulation of industrial chemicals. Japan also has a system for notifying new chemical substances and provides for exemptions for small-volume chemicals used in R&D. Current time information in 小県郡, JP.

These differing requirements can lead to regulatory divergence, where the same chemical may be subject to different data requirements and risk assessments in different jurisdictions. nih.gov This can create challenges for global research projects and the international trade of research chemicals.

To address this, significant efforts have been made towards global harmonization, most notably through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . wikipedia.orgosha.govunece.orgnih.govschc.org The GHS, adopted by the United Nations, provides a standardized framework for:

Hazard Classification: Defining the health, physical, and environmental hazards of chemicals. unece.org

Hazard Communication: Standardizing the information on labels (e.g., pictograms, signal words) and Safety Data Sheets (SDS). unece.org

The adoption of GHS by many countries, including the EU (via the CLP regulation), the US (via OSHA's Hazard Communication Standard), and Japan, has been a major step in aligning how chemical hazards are communicated globally. wikipedia.orgosha.gov This harmonization is particularly beneficial for the research community, as it ensures a more consistent understanding of chemical risks, regardless of where a substance is synthesized or used.

Q & A

Basic Research Questions

Q. How can researchers formulate precise and testable hypotheses for studying Einecs 300-799-9?

- Methodological Guidance :

- Begin with a systematic literature review to identify knowledge gaps and contextualize the compound’s physicochemical properties or biological interactions .

- Use the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with experimental objectives .

- Example: "Does exposure to this compound at concentrations ≤X ppm alter [specific biomarker] in [model organism] compared to controls over a 14-day period?"

Q. What experimental design considerations are critical for reproducible studies on this compound?

- Key Requirements :

- Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known inhibitors/activators) to validate assay sensitivity .

- Replicate experiments ≥3 times, with independent biological replicates, to account for variability .

- Document all parameters (e.g., temperature, pH, solvent purity) affecting compound stability or reactivity .

Q. How can researchers ensure reproducibility when characterizing this compound’s properties?

- Best Practices :

- Provide raw data and instrument calibration details (e.g., HPLC gradients, NMR spectrometer settings) in supplementary materials .

- Use standardized reference materials (e.g., NIST-certified compounds) for analytical method validation .

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicity or efficacy data for this compound across studies?

- Analytical Framework :

- Perform meta-analysis to identify confounding variables (e.g., differences in cell lines, exposure durations, or solvent systems) .

- Validate conflicting results via orthogonal assays (e.g., corroborate cytotoxicity data with apoptosis markers and metabolic flux analyses) .

- Use multivariate statistics (e.g., PCA or ANOVA with post-hoc tests) to isolate experimental factors driving discrepancies .

Q. What strategies optimize the detection of low-abundance metabolites derived from this compound in complex matrices?

- Technical Recommendations :

- Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to enhance signal specificity .

- Apply isotopic labeling or stable isotope tracing to differentiate endogenous compounds from this compound metabolites .

- Validate findings using knockout models or enzymatic inhibition to confirm metabolic pathways .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to elucidate the mechanistic role of this compound?

- Integration Workflow :

- Design time-course experiments to capture dynamic molecular responses, prioritizing early-phase sampling for pathway activation analysis .

- Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for metabolic pathways) to cross-correlate omics datasets .

- Validate hypotheses via CRISPR-Cas9 gene editing or siRNA knockdowns to test candidate targets .

Data Analysis & Reporting Standards

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Recommended Methods :

- Fit dose-response curves using nonlinear regression models (e.g., Hill equation) and report EC₅₀/IC₅₀ values with 95% confidence intervals .

- Account for batch effects or plate-to-plate variability via mixed-effects models .

- Include power analysis in the methods to justify sample sizes .

Q. How should researchers address ethical and data management challenges in human cell-based studies of this compound?

- Compliance Guidelines :

- Submit detailed data management plans (DMPs) outlining anonymization protocols, storage solutions (e.g., encrypted repositories), and retention periods .

- Obtain ethics committee approval for secondary data use, specifying consent for future research .

- Use FAIR-aligned metadata templates to enhance dataset interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.